Ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate
Description
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Properties
IUPAC Name |
ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-4-11-8(10)7-5(2)12-6(3)9-7/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZROUBISNMOASW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Thiazole Ester C8H11NO2S: Molecular Characteristics, Synthesis, and Applications in Drug Discovery
Abstract
The thiazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous pharmacologically active compounds.[1][2] This guide provides an in-depth technical examination of a specific thiazole ester with the molecular formula C8H11NO2S. We will focus on a representative isomer, Ethyl 5-ethyl-1,3-thiazole-2-carboxylate, to detail its chemical and physical properties, molecular weight, and structural characteristics. This document explores common synthetic strategies for the thiazole ring, explains the rationale behind analytical characterization techniques, and discusses the broad therapeutic potential of thiazole derivatives in modern drug development.[3][4][5] Methodologies are presented with an emphasis on the underlying scientific principles to empower researchers in their application of this versatile heterocyclic motif.
Introduction: The Significance of Thiazole Esters in Medicinal Chemistry
Thiazole, a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom, is a fundamental structural motif in a vast array of natural products and synthetic pharmaceuticals.[2][6] Its rigid, planar structure and capacity for diverse molecular interactions (including hydrogen bonding, and pi-stacking) make it an ideal scaffold for designing molecules that can effectively bind to biological targets. The thiazole ring is a key component in clinically approved drugs such as the anti-inflammatory Meloxicam and the anticancer agent Dasatinib.[3][6]
Thiazole esters, specifically, combine the stability and aromaticity of the thiazole core with the reactive potential of an ester functional group. This ester moiety can serve multiple purposes: it can act as a handle for further synthetic modification, improve the pharmacokinetic profile of a drug candidate, or function as a prodrug that is hydrolyzed in vivo to release an active carboxylic acid. The molecular formula C8H11NO2S represents a class of such esters with significant potential for structural diversification and biological activity screening.
Chemical Identity and Molecular Weight of C8H11NO2S
The molecular formula C8H11NO2S can correspond to several structural isomers. A prime example identified in chemical databases is Ethyl 5-ethyl-1,3-thiazole-2-carboxylate (CAS No. 58333-70-3).[7] Its structure is foundational to understanding its properties.
Molecular Formula and Structure
-
Molecular Formula: C₈H₁₁NO₂S
-
IUPAC Name: ethyl 5-ethyl-1,3-thiazole-2-carboxylate[7]
-
Structure:
Other possible isomers with the same formula include carboxylic acid derivatives like 2-tert-butyl-1,3-thiazole-4-carboxylic acid and 2-(2-methylpropyl)-1,3-thiazole-4-carboxylic acid, highlighting the structural diversity achievable with this molecular composition.[8][9]
Molecular Weight Calculation
The molecular weight is a critical parameter for any chemical compound, essential for stoichiometric calculations in synthesis and for analytical techniques like mass spectrometry.
-
Average Molecular Weight: Calculated using the weighted average atomic mass of each element.
-
Carbon (C): 8 x 12.011 u = 96.088 u
-
Hydrogen (H): 11 x 1.008 u = 11.088 u
-
Nitrogen (N): 1 x 14.007 u = 14.007 u
-
Oxygen (O): 2 x 15.999 u = 31.998 u
-
Sulfur (S): 1 x 32.06 u = 32.06 u
-
Total Average Mass: 185.24 g/mol (Corresponds to the value listed in PubChem[7])
-
-
Monoisotopic Mass: Calculated using the mass of the most abundant isotope of each element. This value is crucial for high-resolution mass spectrometry.
-
Total Monoisotopic Mass: 185.05105 Da [7]
-
Physicochemical and Computed Properties
The physicochemical properties of a compound dictate its behavior in biological systems, including solubility, absorption, and membrane permeability. The following table summarizes key computed properties for Ethyl 5-ethyl-1,3-thiazole-2-carboxylate.
| Property | Value | Source |
| Molecular Weight | 185.25 g/mol | PubChem[7] |
| Exact Mass | 185.05104977 Da | PubChem[7] |
| XLogP3 | 2.3 | PubChem[7] |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Topological Polar Surface Area | 67.4 Ų | PubChem[7] |
Expert Insight: The XLogP3 value of 2.3 suggests moderate lipophilicity, a favorable characteristic for drug candidates as it often correlates with good membrane permeability. The polar surface area (TPSA) of 67.4 Ų is well within the typical range for orally bioavailable drugs (generally < 140 Ų), indicating a high probability of good cell permeability.
Synthesis and Characterization
General Synthetic Strategy: Hantzsch Thiazole Synthesis
A classic and highly versatile method for constructing the thiazole ring is the Hantzsch thiazole synthesis.[6] This reaction involves the condensation of an α-haloketone (or α-haloester) with a thioamide. For a substituted ester like Ethyl 5-ethyl-1,3-thiazole-2-carboxylate, a plausible synthetic route would adapt this core principle.
The diagram below illustrates a conceptual workflow for the synthesis of a generic 2,5-disubstituted thiazole ester, grounded in the Hantzsch methodology.
Caption: Conceptual workflow for Hantzsch thiazole ester synthesis.
Causality in Synthesis: The choice of an α-halo-β-ketoester is critical as it provides the three-carbon backbone for the thiazole ring and incorporates the ester functionality at the C2 position post-cyclization. The thioamide provides the requisite sulfur and nitrogen atoms. Ethanol is a common solvent because it effectively dissolves the reactants and has a suitable boiling point for reflux, providing the activation energy needed for the condensation and subsequent dehydration steps that result in the stable aromatic thiazole ring.
Applications in Drug Development and Research
Thiazole derivatives are investigated for a wide spectrum of therapeutic applications due to their diverse biological activities.[4][10]
-
Anticancer Agents: The thiazole ring is a key feature in drugs that inhibit protein kinases, such as Dasatinib.[3] Its ability to form critical hydrogen bonds in the ATP-binding pocket of kinases makes it a valuable scaffold for designing new inhibitors.
-
Antibacterial and Antifungal Agents: Many natural and synthetic thiazoles exhibit potent antimicrobial properties.[3][4] The reduced thiazole ring (thiazolidine) is famously part of the penicillin antibiotic family.[11]
-
Anti-inflammatory Drugs: Meloxicam, a non-steroidal anti-inflammatory drug (NSAID), contains a thiazole moiety essential for its activity.[11]
-
Antiviral and Antidiabetic Properties: Research has demonstrated the potential of thiazole-based compounds in developing novel treatments for viral infections and diabetes.[4][10]
The logical pathway from a hit compound like C8H11NO2S to a clinical candidate is a multi-step process involving rigorous validation and optimization.
Caption: Logical flow from hit identification to preclinical candidate.
Experimental Protocol: Purity Analysis by HPLC
Objective: To determine the purity of a synthesized batch of Ethyl 5-ethyl-1,3-thiazole-2-carboxylate using High-Performance Liquid Chromatography (HPLC) with UV detection.
Rationale: HPLC is the gold standard for assessing the purity of small organic molecules. It separates the target compound from unreacted starting materials, byproducts, and degradation products based on their differential partitioning between a stationary phase and a mobile phase. The use of a C18 (nonpolar) stationary phase is appropriate for a molecule with moderate lipophilicity like our target compound. A gradient elution is chosen to ensure that both more polar and less polar impurities are effectively resolved and eluted from the column in a reasonable timeframe.
Materials:
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (FA), analytical grade
-
Synthesized C8H11NO2S sample
-
Class A volumetric flasks and pipettes
Instrumentation:
-
HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reverse-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Self-Validation: The addition of formic acid improves peak shape by keeping acidic/basic functional groups protonated and provides ions for potential downstream mass spectrometry analysis.
-
-
Standard Preparation:
-
Accurately weigh ~1 mg of the C8H11NO2S reference standard.
-
Dissolve in a 1:1 mixture of Acetonitrile/Water to a final concentration of 1 mg/mL (Stock).
-
Perform a serial dilution to create a working standard of 0.1 mg/mL.
-
Expertise: Using a mixed solvent for dissolution prevents the compound from precipitating upon injection into the aqueous mobile phase.
-
-
Sample Preparation:
-
Prepare the synthesized sample in the same manner as the standard to a final concentration of ~0.1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Column Temperature: 30 °C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 254 nm (or an optimal wavelength determined by UV scan).
-
Gradient Elution:
Time (min) % Mobile Phase B (ACN) 0.0 20 15.0 95 17.0 95 17.1 20 | 20.0 | 20 |
-
-
Data Analysis:
-
Run a blank (injection of solvent) to identify any system peaks.
-
Inject the standard to determine the retention time (RT) of the main peak.
-
Inject the synthesized sample.
-
Calculate the purity by the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Conclusion
The thiazole ester C8H11NO2S, exemplified by Ethyl 5-ethyl-1,3-thiazole-2-carboxylate, represents a valuable chemical entity for drug discovery and development. Its favorable physicochemical properties, combined with the proven synthetic accessibility of the thiazole core, make it an attractive starting point for building libraries of bioactive compounds. A thorough understanding of its molecular weight, structure, and analytical characterization is paramount for any research program. The continued exploration of thiazole derivatives promises to yield novel therapeutic agents for a wide range of diseases.[4][5]
References
-
ResearchGate. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Available from: [Link]
-
Wikipedia. Thiazole. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available from: [Link]
-
PMC (PubMed Central). (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]
-
PMC (PubMed Central). (2015). Thiazole formation through a modified Gewald reaction. Available from: [Link]
-
Journal of Drug Delivery and Therapeutics. (2024). An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. Available from: [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]
-
ResearchGate. Application and synthesis of thiazole ring in clinically approved drugs. Available from: [Link]
-
PubChem. Ethyl 5-ethyl-1,3-thiazole-2-carboxylate. Available from: [Link]
-
International Journal of Medical and Pharmaceutical Case Reports. (2024). A review on thiazole based compounds & it's pharmacological activities. Available from: [Link]
-
PubChem. CID 53630249. Available from: [Link]
-
PubChem. 1-Cyano-2-methylcyclopentane-1-carboxylic acid. Available from: [Link]
-
PubChem. CID 57446547. Available from: [Link]
-
PubChemLite. 2-tert-butyl-1,3-thiazole-4-carboxylic acid. Available from: [Link]
-
PubChemLite. 2-(2-methylpropyl)-1,3-thiazole-4-carboxylic acid. Available from: [Link]
-
PubChem. Isobutyl 2-cyanoacrylate. Available from: [Link]
-
Molar Mass Calculator. C8H11NO2 (Dopamine) molar mass. Available from: [Link]
-
Molar Mass Calculator. (C8H11No2)N molar mass. Available from: [Link]
-
Wikipedia. C8H11NO2. Available from: [Link]
-
PubChem. 2-Cyanocyclohexane-1-carboxylic acid. Available from: [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Available from: [Link]
Sources
- 1. Thiazole formation through a modified Gewald reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. archives.ijper.org [archives.ijper.org]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thiazole - Wikipedia [en.wikipedia.org]
- 7. Ethyl 5-ethyl-1,3-thiazole-2-carboxylate | C8H11NO2S | CID 20775037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - 2-tert-butyl-1,3-thiazole-4-carboxylic acid (C8H11NO2S) [pubchemlite.lcsb.uni.lu]
- 9. PubChemLite - 2-(2-methylpropyl)-1,3-thiazole-4-carboxylic acid (C8H11NO2S) [pubchemlite.lcsb.uni.lu]
- 10. wisdomlib.org [wisdomlib.org]
- 11. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
Pharmacophore Properties of 2,5-Dimethylthiazole Derivatives: A Technical Guide
Executive Summary
The 2,5-dimethylthiazole (2,5-DMT) scaffold represents a privileged heterocyclic core in medicinal chemistry, distinguished by its amphiphilic nature and versatile electronic profile. Unlike its 2,4-substituted counterparts, the 2,5-substitution pattern offers a unique steric and electrostatic vector that optimizes ligand-target interactions in restricted hydrophobic pockets. This guide analyzes the pharmacophore properties of 2,5-DMT derivatives, focusing on their application in oncology (specifically CDK9 inhibition) and antimicrobial therapeutics. It provides a structural blueprint for rational drug design, validated synthesis protocols, and mechanistic insights into their biological activity.
Part 1: Structural & Electronic Pharmacophore Analysis
The pharmacophore of 2,5-dimethylthiazole is not merely defined by the atoms present but by the spatial arrangement of electronic features that facilitate binding.
The Core Scaffold: Electronic Distribution
The thiazole ring is a
-
Sulfur (Position 1): Acts as a weak H-bond acceptor but primarily contributes to lipophilicity and electronic modulation of the ring. It allows for
- stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in receptor pockets. -
Nitrogen (Position 3): A critical Hydrogen Bond Acceptor (HBA) . The lone pair on the sp2 hybridized nitrogen is planar, making it highly accessible for interactions with backbone amides or polar side chains (e.g., Serine, Threonine) in the active site.
-
C2-Methyl/Substituent: The "Anchor Point." In 2,5-DMT derivatives, the C2 position is the primary vector for extending the pharmacophore into solvent-exposed regions or specificity pockets.
-
C5-Methyl/Substituent: The "Hydrophobic Clamp." The substituent at C5 typically occupies small, hydrophobic sub-pockets, enhancing binding affinity through van der Waals forces and shape complementarity.
Pharmacophore Map (SAR Summary)
The following table summarizes the Structure-Activity Relationship (SAR) data derived from CDK9 and antimicrobial studies.
| Position | Pharmacophore Feature | Optimization Strategy | Biological Consequence |
| N3 | H-Bond Acceptor | Maintain accessibility; avoid bulky flanking groups at C2/C4 that sterically hinder the lone pair. | Essential for kinase hinge binding (e.g., CDK9). |
| C2 | Linker / H-Bond Donor | Substitution with hydrazones, amines, or amides. | Extends molecule into the ribose-binding pocket or solvent channel. |
| C4 | Steric Gatekeeper | Small groups (H, Methyl) preferred. | Large groups here often clash with receptor walls (steric clash). |
| C5 | Hydrophobic Core | Methyl, Halogen, or small Aryl groups. | Critical for filling the "gatekeeper" hydrophobic pocket; enhances metabolic stability. |
Visualizing the Pharmacophore
The following diagram illustrates the interaction logic of the 2,5-DMT scaffold within a theoretical kinase active site (e.g., CDK9).
Caption: Pharmacophore mapping of the 2,5-dimethylthiazole core, highlighting key interaction vectors with biological targets.
Part 2: Therapeutic Applications & Mechanism[1][2]
Case Study: CDK9 Inhibition in Acute Myeloid Leukemia (AML)
Recent research identifies 2,5-disubstituted thiazoles as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9) . CDK9 regulates transcriptional elongation; its inhibition suppresses the anti-apoptotic protein Mcl-1, driving cancer cells into apoptosis.
-
Mechanism of Action: The thiazole N3 forms a hydrogen bond with the kinase hinge region (Cys106 in CDK9). The C5 substituent fits into the hydrophobic gatekeeper region, while the C2 extension interacts with the ribose-binding pocket.
-
Key Derivative: "Compound 24" (Reference 1) demonstrated an IC50 of 5.5 nM against CDK9.[1]
Signaling Pathway: CDK9 Inhibition
The following diagram details the downstream effects of 2,5-DMT derivatives on the CDK9 pathway.
Caption: Mechanism of Action for 2,5-DMT derivatives in blocking CDK9-mediated transcription and inducing apoptosis.
Part 3: Experimental Protocols
Synthesis of 2,5-Dimethylthiazole Derivatives (Hantzsch Method)
This protocol describes the synthesis of a 2,5-disubstituted thiazole core using the Hantzsch condensation, the industry standard for thiazole construction.
Objective: Synthesize 2-amino-5-methylthiazole derivatives as precursors.
Reagents:
-
-Bromopropionaldehyde (or equivalent
-haloketone for C5-methyl) -
Thiourea (or N-substituted thiourea for C2-derivatives)
-
Ethanol (Absolute)
-
Sodium Acetate (NaOAc)
Step-by-Step Protocol:
-
Preparation: Dissolve 10 mmol of thiourea in 20 mL of absolute ethanol in a round-bottom flask.
-
Addition: Dropwise add 10 mmol of
-bromopropionaldehyde (or 1-bromo-2-propanone for 4-methyl isomers; ensure correct precursor for 5-methyl) to the stirring solution at room temperature.-
Note: For strict 5-methyl substitution, use 2-bromopropanal .
-
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). -
Neutralization: Cool the reaction mixture to room temperature. Neutralize with aqueous NaOAc or
until pH 8. -
Precipitation: Pour the mixture into crushed ice. The thiazole precipitate will form.
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water.
Validation Check:
-
1H NMR (DMSO-d6): Look for the C5-Methyl singlet at
ppm and the Thiazole C4-H singlet at ppm.
Biological Assay: CDK9 Kinase Inhibition (FRET Assay)
Objective: Quantify the binding affinity (IC50) of the synthesized derivative.
Protocol:
-
Reagents: Recombinant CDK9/CyclinT1 complex, peptide substrate (FAM-labeled), ATP, and detection buffer.
-
Setup: In a 384-well plate, mix 5
L of compound (serial dilutions in DMSO) with 10 L of enzyme mix. -
Incubation: Incubate for 15 minutes at
to allow equilibrium binding. -
Reaction Start: Add 10
L of ATP/Substrate mix. -
Reaction Stop: After 60 minutes, add EDTA-containing stop solution.
-
Detection: Measure fluorescence intensity. Calculate IC50 using non-linear regression (GraphPad Prism).
Control System:
-
Positive Control: Flavopiridol (Known CDK9 inhibitor).
-
Negative Control: DMSO vehicle only (0% inhibition).
Part 4: Synthesis Workflow Diagram
The following Graphviz diagram outlines the logical flow of the Hantzsch synthesis adapted for 2,5-DMT derivatives.
Caption: Step-by-step Hantzsch synthesis pathway for generating the 2,5-dimethylthiazole scaffold.
References
-
Design, synthesis and bio-evaluation of 2,5-disubstituted thiazole derivatives for potential treatment of acute myeloid leukemia through targeting CDK9. Bioorganic Chemistry, 2025.[1] Link
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 2022. Link
-
Structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. Bioorganic & Medicinal Chemistry Letters, 2012.[2] Link
-
2,5-Dimethylthiazole | C5H7NS | CID 77837. PubChem, National Library of Medicine. Link
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives. Molecules, 2023.[3] Link
Sources
- 1. Design, synthesis and bio-evaluation of 2,5-disubstituted thiazole derivatives for potential treatment of acute myeloid leukemia through targeting CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Hydrolysis of Ethyl 2,5-Dimethylthiazole-4-carboxylate to 2,5-Dimethylthiazole-4-carboxylic Acid
Introduction
2,5-Dimethylthiazole-4-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug development. Its derivatives have shown a wide range of biological activities, making the efficient synthesis of this scaffold a topic of significant interest for researchers. A common and crucial step in the synthesis of many derivatives is the hydrolysis of the corresponding ethyl ester, ethyl 2,5-dimethylthiazole-4-carboxylate.
This comprehensive guide provides detailed application notes and protocols for the hydrolysis of ethyl 2,5-dimethylthiazole-4-carboxylate to its carboxylic acid. We will explore various reaction conditions, including classical basic and acidic hydrolysis, as well as modern microwave-assisted techniques. The causality behind experimental choices, potential side reactions, and mechanistic insights are discussed to provide a thorough understanding for researchers, scientists, and drug development professionals.
Strategic Approaches to Hydrolysis
The conversion of an ester to a carboxylic acid is a fundamental transformation in organic synthesis. For ethyl 2,5-dimethylthiazole-4-carboxylate, the choice of hydrolytic conditions is critical to ensure a high yield of the desired product while minimizing potential side reactions involving the thiazole ring. The primary strategies involve basic hydrolysis (saponification) and acidic hydrolysis.
Basic Hydrolysis (Saponification)
Base-catalyzed hydrolysis is the most common and often the most efficient method for the hydrolysis of esters.[1][2][3][4] The reaction is typically carried out using a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a mixture of water and a co-solvent like ethanol or methanol to ensure the solubility of the ester.
Mechanism of Basic Hydrolysis:
The mechanism of saponification is a nucleophilic acyl substitution.[1][4] The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the ethoxide ion (EtO⁻) as a leaving group to form the carboxylic acid. In the basic reaction medium, the carboxylic acid is immediately deprotonated by the strong base to form the carboxylate salt. This acid-base reaction is essentially irreversible and drives the equilibrium towards the products.[1][5] An acidic workup is then required to protonate the carboxylate salt and isolate the final carboxylic acid.
Experimental Protocols
Protocol 1: Conventional Basic Hydrolysis (Saponification)
This protocol is a robust and widely used method for the saponification of ethyl 2,5-dimethylthiazole-4-carboxylate.
Materials:
-
Ethyl 2,5-dimethylthiazole-4-carboxylate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (or Methanol)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated or 6M
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 2,5-dimethylthiazole-4-carboxylate (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Addition of Base: To the stirred solution, add sodium hydroxide (2.0 - 3.0 eq) dissolved in a minimal amount of water.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester.
-
Work-up and Isolation: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. To the remaining aqueous solution, add water and wash with ethyl acetate to remove any unreacted starting material or non-polar impurities. Discard the organic layer. d. Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with concentrated or 6M hydrochloric acid. The carboxylic acid will precipitate out of the solution. e. Collect the solid product by vacuum filtration and wash with cold deionized water. f. Dry the solid product under vacuum to afford 2,5-dimethylthiazole-4-carboxylic acid.
Causality of Experimental Choices:
-
Choice of Base: Both NaOH and KOH are effective. KOH is sometimes preferred due to the higher solubility of potassium salts. An excess of the base is used to ensure complete hydrolysis.
-
Solvent System: The ethanol/water mixture is crucial for dissolving both the organic ester and the inorganic base, creating a homogeneous reaction mixture.
-
Reflux Conditions: Heating the reaction accelerates the rate of hydrolysis.
-
Acidic Work-up: The final acidification step is necessary to protonate the carboxylate salt and precipitate the desired carboxylic acid, which is typically a solid.[3][6]
Protocol 2: Microwave-Assisted Basic Hydrolysis
Microwave-assisted organic synthesis (MAOS) offers a significant advantage in terms of reduced reaction times and often improved yields.[7][8][9][10]
Materials:
-
Ethyl 2,5-dimethylthiazole-4-carboxylate
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl), 1M
-
Microwave reactor vials
Procedure:
-
Reaction Setup: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add ethyl 2,5-dimethylthiazole-4-carboxylate (1.0 eq), potassium carbonate (3.0 eq), and ethanol (4 mL).[8][9]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture with stirring to 120-150 °C for 10-20 minutes.
-
Work-up and Isolation: a. After the reaction, cool the vial to room temperature. b. Filter the reaction mixture to remove the inorganic salts and wash the solid with a small amount of ethanol. c. Combine the filtrates and remove the solvent under reduced pressure. d. Dissolve the residue in water and acidify to pH 2-3 with 1M HCl. e. Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
Causality of Experimental Choices:
-
Microwave Heating: Microwaves directly heat the polar solvent and reactants, leading to a rapid increase in temperature and significantly accelerating the reaction rate.
-
Potassium Carbonate: While a weaker base than NaOH, K₂CO₃ is effective under microwave conditions at elevated temperatures and pressures.[8][9] It is also easier and safer to handle.
Protocol 3: Acid-Catalyzed Hydrolysis
While less common for simple ester hydrolysis due to the reversible nature of the reaction, acid-catalyzed hydrolysis can be an effective alternative, particularly if the substrate is sensitive to strong bases. The thiazole ring is generally stable under acidic conditions.[11]
Mechanism of Acid-Catalyzed Hydrolysis:
The mechanism for acid-catalyzed hydrolysis is the microscopic reverse of the Fischer esterification.[2][12] The reaction begins with the protonation of the carbonyl oxygen of the ester, which activates the carbonyl group towards nucleophilic attack by water. The resulting tetrahedral intermediate undergoes a series of proton transfers to convert the ethoxy group into a good leaving group (ethanol). Elimination of ethanol and subsequent deprotonation yields the carboxylic acid. To drive the equilibrium towards the products, a large excess of water is typically used.[2]
Materials:
-
Ethyl 2,5-dimethylthiazole-4-carboxylate
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl), concentrated
-
Dioxane or Acetic Acid (as a co-solvent)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask with a reflux condenser, dissolve ethyl 2,5-dimethylthiazole-4-carboxylate (1.0 eq) in a mixture of dioxane (or acetic acid) and water (e.g., 1:1 or 2:1).
-
Addition of Acid: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) or a larger volume of aqueous HCl.
-
Reaction: Heat the mixture to reflux for an extended period (6-24 hours). Monitor the reaction by TLC.
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate until effervescence ceases. c. Extract the aqueous layer with ethyl acetate (3 x volume). d. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. e. Remove the solvent under reduced pressure to obtain the crude product. Further purification by recrystallization may be necessary.
Causality of Experimental Choices:
-
Excess Water: A large excess of water is used to shift the equilibrium towards the hydrolysis products.
-
Co-solvent: Dioxane or acetic acid is used to ensure the solubility of the starting ester in the aqueous acidic medium.
-
Strong Acid Catalyst: A strong acid like H₂SO₄ or HCl is required to effectively protonate the carbonyl oxygen.
Data Presentation
| Parameter | Protocol 1: Basic Hydrolysis | Protocol 2: Microwave Basic Hydrolysis | Protocol 3: Acidic Hydrolysis |
| Reagents | NaOH or KOH | K₂CO₃ or NaOH | H₂SO₄ or HCl |
| Solvent | Ethanol/Water | Ethanol | Dioxane/Water or Acetic Acid/Water |
| Temperature | Reflux (80-90 °C) | 120-150 °C | Reflux |
| Reaction Time | 2-4 hours | 10-20 minutes | 6-24 hours |
| Yield | Typically high (>90%) | Generally high (>90%) | Moderate to high |
| Key Advantage | Robust and reliable | Extremely fast | Avoids strong base |
| Key Disadvantage | Longer reaction time | Requires specialized equipment | Reversible, may require long reaction times |
Visualization of Workflows
Basic Hydrolysis (Saponification) Workflow
Caption: General workflow for the basic hydrolysis of ethyl 2,5-dimethylthiazole-4-carboxylate.
Acid-Catalyzed Hydrolysis Workflow
Caption: General workflow for the acid-catalyzed hydrolysis of ethyl 2,5-dimethylthiazole-4-carboxylate.
Scientific Integrity & Logic: Expertise and Trustworthiness
Potential Side Reactions and Considerations
The thiazole ring is an aromatic heterocycle and is generally stable under both acidic and basic conditions.[11] However, under harsh conditions, side reactions can occur.
-
Decarboxylation: Thiazole-4-carboxylic acids are relatively stable to decarboxylation compared to their 2- and 5-isomers.[13] However, prolonged heating at high temperatures, especially in the presence of acid, could potentially lead to some loss of the carboxylic acid group.
-
Ring Opening: While the thiazole ring is robust, extremely harsh basic or acidic conditions could potentially lead to ring cleavage, although this is not commonly observed under the conditions described in the protocols.
-
Purity of Starting Material: The purity of the starting ethyl 2,5-dimethylthiazole-4-carboxylate is crucial. Impurities from the synthesis of the ester can lead to side products during hydrolysis.
By following the recommended protocols and monitoring the reaction progress, these side reactions can be minimized, ensuring a high yield and purity of the desired 2,5-dimethylthiazole-4-carboxylic acid.
References
- Smolecule. (2023, August 15). Buy Thiazole-4,5-dicarboxylic acid | 22358-80-1. Smolecule.
- Wikipedia. (n.d.). Thiazole. In Wikipedia. Retrieved February 13, 2026.
- Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022, February 13).
- Esterification and hydrolysis under microwave irradi
- Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.
- Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. (2024, September 16).
- Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. (2024, September 17).
- microwave-assisted acid hydrolysis: Topics by Science.gov. (n.d.). Science.gov.
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre
- Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. (2022, August 17). PMC.
- A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.).
- Saponification of Esters. (n.d.). Organic Chemistry Tutor.
- Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry. (n.d.).
- Pd-Catalyzed Decarboxylative Arylation of Thiazole, Benzoxazole, and Polyfluorobenzene with Substituted Benzoic Acids. (2010, March 4).
- Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020, February 22). Chemistry Steps.
- Decarboxylation method of heterocyclic carboxylic acid compounds. (n.d.).
- 4-Thiazolecarboxylic acid, ethyl ester. (n.d.). Organic Syntheses.
- Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer. (n.d.). PMC.
- Studies on the oeearboxylation reactions. Note II. Kinetic study of the decarboxylation reaction of 5-amino-1,3,4-thiadiazole-2-carboxylic acid (I) to 2-amino-1,3,4-thiadiazole (III)†. (1977, October 25). Semantic Scholar.
- Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry.
- Saponification-Typical procedures. (2024, April 27). OperaChem.
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25).
- Saponification Reaction of Esters. (2025, January 11). YouTube.
- A kind of method for preparing thiazole-4-carboxylic acid. (n.d.).
- A concise and efficient route to the total synthesis of bacillamide A and its analogues. (2018, May 29).
- Esters Hydrolyzed By Acids and By Bases: because you have to know the difference. (2025, March 17).
- The Chemistry Behind Your Soap. (2024, September 5). CheMondis Blog.
- mechanism for the acid catalysed hydrolysis of esters. (n.d.). Chemguide.
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Synthesis of Novel Antimicrobial Agents Utilizing Thiazole-4-Carboxylates: A Detailed Guide for Researchers
The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents.[1][2] The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, has emerged as a privileged structure in medicinal chemistry due to its presence in numerous natural and synthetic compounds with a wide range of biological activities, including potent antimicrobial effects.[1][2][3][4][5][6] This guide provides detailed application notes and protocols for the synthesis of novel antimicrobial agents based on the thiazole-4-carboxylate core, aimed at researchers, scientists, and drug development professionals.
Introduction: The Thiazole Moiety as a Potent Antimicrobial Pharmacophore
The thiazole ring is a versatile building block for the design of new drugs.[2][3][4][5][6] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and antitumor properties.[3][5][7] The unique structural features of the thiazole nucleus allow for diverse substitutions, enabling the fine-tuning of its physicochemical properties and biological activity.[6] This adaptability makes it an excellent candidate for the development of new antimicrobial agents to combat resistant pathogens.[3][8]
The incorporation of a carboxylate group at the 4-position of the thiazole ring provides a key functional handle for further molecular elaboration. This ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, esters, and other derivatives, allowing for the exploration of a wide chemical space and the optimization of antimicrobial potency.
Core Synthetic Strategy: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is the most common and reliable method for constructing the thiazole ring.[1][4][5] This reaction involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of 2-aminothiazole-4-carboxylates, the key starting materials are an ethyl bromopyruvate (an α-halo-β-ketoester) and a thiourea derivative.
Mechanistic Insights
The reaction proceeds through a series of well-established steps, providing a rational basis for optimizing reaction conditions. Understanding this mechanism is crucial for troubleshooting and adapting the protocol for different substrates.
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
The initial step involves the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ethyl bromopyruvate, displacing the bromide ion to form a thiouronium salt intermediate. This is followed by an intramolecular cyclization, where the amino group attacks the carbonyl carbon of the ester. Finally, a dehydration step yields the stable aromatic thiazole ring.
Experimental Protocols
General Protocol for the Synthesis of Ethyl 2-aminothiazole-4-carboxylate
This protocol provides a robust starting point for the synthesis of the core thiazole-4-carboxylate scaffold.
Materials:
-
Ethyl bromopyruvate
-
Thiourea
-
Ethanol
-
Sodium acetate (optional, as a base)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 eq) in ethanol.
-
To this solution, add ethyl bromopyruvate (1.0 eq) dropwise at room temperature. A mild exotherm may be observed.
-
(Optional) Add sodium acetate (1.0 eq) to the reaction mixture. The base can facilitate the reaction but may not be necessary in all cases.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Synthesis of Novel Thiazole-4-carboxylate Derivatives
The versatile 2-amino and 4-carboxylate groups on the synthesized scaffold serve as anchor points for further diversification to generate a library of novel compounds.[9][10]
Caption: Workflow for the Diversification of the Thiazole Scaffold.
Schiff bases derived from 2-aminothiazoles have shown significant antimicrobial activity.[5][9]
Materials:
-
Ethyl 2-aminothiazole-4-carboxylate
-
Substituted aromatic aldehyde (e.g., salicylaldehyde, 4-nitrobenzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve ethyl 2-aminothiazole-4-carboxylate (1.0 eq) in ethanol in a round-bottom flask.
-
Add the substituted aromatic aldehyde (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture. The Schiff base product will often precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
-
Further purification can be achieved by recrystallization.
Step A: Hydrolysis of the Ester
Materials:
-
Ethyl 2-aminothiazole-4-carboxylate
-
Lithium hydroxide (or sodium hydroxide)
-
Tetrahydrofuran (THF) / Water mixture
-
Hydrochloric acid (1M)
Procedure:
-
Dissolve ethyl 2-aminothiazole-4-carboxylate (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1M HCl.
-
The resulting carboxylic acid will precipitate and can be collected by filtration.
Step B: Amide Coupling
Materials:
-
2-aminothiazole-4-carboxylic acid
-
Desired amine
-
Coupling agent (e.g., HBTU, EDCI)
-
Base (e.g., DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
In a dry flask, dissolve the 2-aminothiazole-4-carboxylic acid (1.0 eq) in DMF.
-
Add the coupling agent (1.1 eq) and the base (2.0 eq) and stir for 15 minutes.
-
Add the desired amine (1.1 eq) and continue stirring at room temperature overnight.
-
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the thiazole-4-carboxylate scaffold allows for the elucidation of structure-activity relationships, guiding the design of more potent antimicrobial agents.[8][11]
| Position of Substitution | Type of Substituent | Impact on Antimicrobial Activity |
| 2-Amino Group | Acyl, Sulfonyl, Schiff Base | Often enhances activity, with specific substituents showing varying effects against different microbial strains.[5][9] |
| 4-Position | Amides, Esters | The nature of the amide or ester substituent can significantly influence potency and spectrum of activity. |
| 5-Position | Alkyl, Aryl | Substitution at this position can modulate lipophilicity and steric interactions with the biological target. |
Antimicrobial Activity Evaluation
Synthesized compounds should be evaluated for their antimicrobial activity against a panel of clinically relevant bacterial and fungal strains.
Protocol for Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Synthesized compounds and standard antibiotics (e.g., ampicillin, fluconazole)
Procedure:
-
Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the appropriate growth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism to be tested.
-
Add the inoculum to each well.
-
Include positive (no drug) and negative (no inoculum) controls.
-
Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Conclusion
The thiazole-4-carboxylate scaffold represents a promising starting point for the development of novel antimicrobial agents. The synthetic protocols and structure-activity relationship insights provided in this guide offer a comprehensive framework for researchers to design, synthesize, and evaluate new derivatives with enhanced potency and a broad spectrum of activity. The versatility of the thiazole core, coupled with a rational design approach, holds significant potential in the ongoing battle against antimicrobial resistance.
References
-
Synthesis and antimicrobial evaluation of some novel thiazole derivatives. (2016). ResearchGate. Retrieved from [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. Retrieved from [Link]
-
Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2021). MDPI. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. (2020). SciForum. Retrieved from [Link]
-
Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2019). ACS Publications. Retrieved from [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. Retrieved from [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). MDPI. Retrieved from [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). ResearchGate. Retrieved from [Link]
-
The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. Retrieved from [Link]
-
Synthesis and antimicrobial evaluation of some novel thiazole derivatives. (2016). ResearchGate. Retrieved from [Link]
-
One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2015). Asian Journal of Chemistry. Retrieved from [Link]
-
Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation. (2023). PubMed. Retrieved from [Link]
-
Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. (2022). MDPI. Retrieved from [Link]
-
Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. (2014). Pharmaceutical and Biological Evaluations. Retrieved from [Link]
-
Novel thiazole derivatives: Design, synthesis, antibacterial evaluation, DFT, molecular docking and in-silico ADMET investigations. (2024). Taylor & Francis Online. Retrieved from [Link]
-
Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. Retrieved from [Link]
-
Novel thiazole derivatives: Design, synthesis, antibacterial evaluation, DFT, molecular docking and in-silico ADMET investigations. (2024). Taylor & Francis Online. Retrieved from [Link]
-
Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2021). PubMed. Retrieved from [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). MDPI. Retrieved from [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). MDPI. Retrieved from [Link]
-
Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. (2019). PubMed. Retrieved from [Link]
-
Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (2018). ResearchGate. Retrieved from [Link]
-
Synthesis and antimicrobial activity of 4-carbethoxymethyl-2-[(alpha-haloacyl)amino] thiazoles and 5-nonsubstituted/substituted 2-[(4-carbethoxymethylthiazol-2-yl)imino]-4-thiazolidinones. (2000). PubMed. Retrieved from [Link]
Sources
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- 3. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antimicrobial activity of 4-carbethoxymethyl-2-[(alpha-haloacyl)amino] thiazoles and 5-nonsubstituted/substituted 2-[(4-carbethoxymethylthiazol-2-yl)imino]-4-thiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2,5-Dimethyl-1,3-thiazole-4-carboxylate
From the Desk of the Senior Application Scientist: This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate. The following content provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in the principles of the Hantzsch thiazole synthesis, to help you optimize your reaction yields and purity.
Reaction Overview: The Hantzsch Thiazole Synthesis
The synthesis of ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate is most commonly achieved via the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide.[1][3] For the target molecule, the key reactants are ethyl 2-chloroacetoacetate and thioacetamide .
The reaction proceeds through an initial S-alkylation of the thioamide's sulfur atom on the α-haloketone, followed by an intramolecular cyclization and a final dehydration step to form the stable, aromatic thiazole ring.[4] The aromaticity of the final product is a significant driving force for the reaction.[5]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format to help you diagnose and resolve issues effectively.
Question 1: My reaction yield is significantly lower than expected. What are the primary causes?
Answer: Low yields in a Hantzsch synthesis can typically be traced back to one of several factors: reagent quality, reaction conditions, or incomplete reaction.
-
Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: The purity of ethyl 2-chloroacetoacetate and thioacetamide is critical. Ethyl 2-chloroacetoacetate can degrade over time, releasing HCl, which can catalyze side reactions. Thioacetamide is a suspected carcinogen and should be handled with care; ensure it has not oxidized or hydrolyzed.[4]
-
Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess (1.1-1.2 equivalents) of the thioamide can sometimes compensate for its potential degradation and drive the reaction to completion.
-
-
Reaction Conditions:
-
Temperature: The reaction often requires heating to reflux to overcome the activation energy for cyclization and dehydration.[4] Insufficient temperature can lead to a stalled reaction, leaving starting materials unconsumed.
-
Solvent: Ethanol is a common solvent for this reaction.[4] Ensure you are using absolute or anhydrous ethanol, as water can promote hydrolysis of the ester and other side reactions.
-
-
Incomplete Reaction:
Question 2: I'm observing a significant side product on my TLC plate. What could it be and how can I minimize it?
Answer: The formation of side products is a common issue. Identifying the potential impurity is the first step to mitigating its formation.
-
Potential Side Products:
-
Unreacted Starting Materials: If the reaction is not complete, you will see spots corresponding to your starting materials.[6]
-
Oxazole Formation: If the thioacetamide is contaminated with its corresponding amide (acetamide), the reaction can produce an oxazole byproduct.[6]
-
Dimerization/Polymerization: Under harsh conditions (e.g., excessively high temperatures or prolonged reaction times), reactants or intermediates can undergo self-condensation.[6]
-
-
Minimization Strategies:
-
Confirm Starting Material Purity: Use freshly opened or purified starting materials.
-
Optimize Temperature and Time: Avoid excessive heating. Monitor the reaction by TLC and stop the reaction once the limiting reagent is consumed.
-
Controlled Addition: Adding the ethyl 2-chloroacetoacetate dropwise to the solution of thioacetamide can help control the initial exotherm and minimize side reactions.[4]
-
Question 3: The reaction seems to stall and does not go to completion. How can I drive it forward?
Answer: A stalled reaction is often due to suboptimal conditions or reagent deactivation.
-
Increase Temperature: If you are running the reaction below the reflux temperature of your solvent, gradually increasing the heat may be sufficient to push it to completion. The final dehydration step to form the aromatic ring often requires thermal energy.[5]
-
Consider a Catalyst: While often not strictly necessary, the reaction can be acid-catalyzed. The hydrohalic acid (HCl) generated in situ can serve this purpose. However, in some cases, reaction conditions can be optimized using acidic or basic conditions to improve yields and reaction times.[7][8]
-
Solvent Choice: The choice of solvent can influence reaction rates. Protic solvents like ethanol or methanol are standard.[3][7] Some modern, "green" approaches have utilized polyethylene glycol (PEG) or even water under specific conditions to accelerate the reaction.[9]
Question 4: My final product is an oil/gum and is difficult to purify. What are the best practices for workup and purification?
Answer: Proper workup is crucial for isolating a pure product. The initial product is often the hydrohalide salt, which is soluble in the reaction solvent.[5] Neutralization is required to precipitate the free base.
-
Workup Procedure:
-
Cooling: After the reaction is complete, allow the mixture to cool to room temperature.[4]
-
Neutralization: Carefully add a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), to neutralize the HCl generated during the reaction.[4] This step is critical for precipitating the final product.
-
Extraction: After removing the bulk of the solvent (e.g., ethanol) via rotary evaporation, the product can be extracted from the aqueous residue using an organic solvent like ethyl acetate.[4]
-
Washing & Drying: The combined organic layers should be washed with brine to remove residual water and then dried over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4]
-
-
Purification:
-
Column Chromatography: If the crude product is still impure after workup, purification by column chromatography on silica gel is the most effective method.[4] A gradient of ethyl acetate in hexane is a common eluent system.[6]
-
Recrystallization: If you obtain a solid crude product, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an effective purification technique.[6]
-
Frequently Asked Questions (FAQs)
Q: What is the role of the base during the workup? A: The initial product formed in the reaction vessel is often the hydrochloride or hydrobromide salt of the thiazole. This salt is typically soluble in polar solvents like ethanol.[5] Adding a base, such as sodium bicarbonate or sodium carbonate, neutralizes the acid, converting the salt into the free thiazole base, which is less soluble in the aqueous mixture and can be more easily extracted or precipitated.[3][5]
Q: Can I use microwave irradiation for this synthesis? A: Yes, microwave-assisted synthesis is a modern technique that can significantly reduce reaction times and sometimes improve yields for the Hantzsch synthesis.[6][9] It provides rapid and uniform heating, often leading to cleaner reactions.
Q: How do I effectively monitor the reaction progress? A: Thin Layer Chromatography (TLC) is the most common and effective method.[6] Spot the reaction mixture alongside the two starting materials on a silica gel plate. The disappearance of the starting material spots and the appearance of a new, single product spot indicate the reaction is proceeding towards completion. A mobile phase of ethyl acetate and hexane (e.g., 30:70 v/v) is a good starting point for developing the TLC plate.[6]
Q: Are there any significant safety precautions I should take? A: Yes. Thioacetamide is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[4] Ethyl 2-chloroacetoacetate is a lachrymator (causes tearing) and should also be handled with care in a fume hood.[4] Ethanol is flammable and should be kept away from open flames.
Data and Protocols
Table 1: Reagent Stoichiometry and Typical Conditions
| Parameter | Recommended Value | Rationale |
| Ethyl 2-chloroacetoacetate | 1.0 equivalent | Limiting reagent. |
| Thioacetamide | 1.0 - 1.2 equivalents | Slight excess can help drive the reaction to completion. |
| Solvent | Absolute Ethanol | Provides good solubility for reactants and is a suitable refluxing medium. |
| Temperature | Reflux (~78-80 °C) | Sufficient energy for cyclization and dehydration steps.[4] |
| Reaction Time | 4 - 6 hours | Typical duration; should be confirmed by TLC monitoring.[4] |
Detailed Experimental Protocol
This protocol is a standard laboratory procedure adapted from established methods for Hantzsch thiazole synthesis.[4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thioacetamide (1.0-1.2 eq.) in absolute ethanol (approx. 10 volumes relative to the limiting reagent).
-
Reagent Addition: To the stirred solution, add ethyl 2-chloroacetoacetate (1.0 eq.) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 78-80 °C) and maintain this temperature for 4-6 hours. Monitor the reaction's progress by TLC.
-
Workup & Isolation:
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add a saturated aqueous solution of sodium bicarbonate and stir until effervescence ceases.
-
Extract the product from the aqueous mixture with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford the pure ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate.
-
Visualized Workflows and Mechanisms
Hantzsch Synthesis Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Simplified Hantzsch Thiazole Synthesis Mechanism
Caption: The core mechanistic steps of the Hantzsch thiazole synthesis.
References
- SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from https://synarchive.com/named-reactions/hantzsch-thiazole-synthesis
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from https://chemhelpasap.com/hantzschthiazolesynthesis.html
- Bou-Salah, L., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(11), 1895. Retrieved from https://www.mdpi.com/1420-3049/22/11/1895
- CUTM Courseware. (n.d.). Thiazole. Retrieved from https://courseware.cutm.ac.in/wp-content/uploads/2020/05/THIAZOLE.pdf
- ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. [Diagram]. Retrieved from https://www.researchgate.net/figure/Mechanism-of-Hantzsch-Thiazole-Synthesis_fig2_363294624
- BenchChem. (n.d.). Troubleshooting low yield in the synthesis of 4-(2,4-Dimethylphenyl)-1,3-thiazole. Retrieved from https://www.benchchem.com/product/b5379/application-note/troubleshooting-low-yield-in-the-synthesis-of-4-2-4-dimethylphenyl-1-3-thiazole
- Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from https://www.organic-chemistry.org/synthesis/heterocycles/thiazoles.shtm
- YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. [Video]. Retrieved from https://www.youtube.
- BenchChem. (n.d.). Step-by-step synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate from starting materials. Retrieved from https://www.benchchem.
- Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Retrieved from https://pubs.rsc.org/en/content/articlelanding/1987/p1/p19870000639
- Bukhari, S. N. A., et al. (2018). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS, 7(1), 1-15. Retrieved from https://www.bepls.com/jan_2018/1.pdf
Sources
- 1. synarchive.com [synarchive.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. bepls.com [bepls.com]
Stability of ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate under basic conditions
Subject: Stability & Handling of Ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate Ticket ID: THC-2504-BAS Assigned Specialist: Senior Application Scientist[1][2]
Executive Summary: Stability Profile
User Query: Is ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate stable under basic conditions?
Short Answer: It depends entirely on the strength of the base and the temperature .[1]
The molecule contains two distinct reactive centers sensitive to base: the ethyl ester at C4 and the methyl group at C2.[1] Under standard aqueous basic workup conditions (e.g., sat. NaHCO₃, 1M NaOH washes), the ester is susceptible to hydrolysis (saponification), leading to product loss into the aqueous phase.[2] The thiazole ring itself is aromatically stable and will not degrade.[1][2]
Stability Matrix
| Condition | Base Example | Outcome | Risk Level |
| Mild Wash | Sat. NaHCO₃ (aq) | Stable (Short exposure, RT) | Low |
| Strong Wash | 1M NaOH (aq) | Hydrolysis Risk (Slow at RT, Fast at Heat) | High |
| Saponification | LiOH / THF / H₂O | Full Conversion to Carboxylate | N/A (Desired) |
| Deprotonation | n-BuLi / LDA | C2-Methyl Lithiation (Lateral Metallation) | High (Synthetic Tool) |
Troubleshooting Guide: "Where is my product?"
A common support ticket involves low yields after basic workup.[1][2] This is almost always a phase-separation issue, not decomposition.[2]
Scenario A: The "Disappearing" Product
Symptom: You washed the organic layer with 1M NaOH to remove phenolic impurities, and now the organic layer contains no product.[1] Root Cause: You inadvertently hydrolyzed the ester.[1][2] The resulting carboxylate salt is highly water-soluble and is now trapped in your aqueous waste stream.[1][2]
Diagnostic Flowchart:
Caption: Diagnostic workflow for recovering hydrolyzed thiazole products from aqueous waste streams.
Scenario B: Unexpected Side Reactions
Symptom: Complex mixture after treating with strong base (e.g., KOtBu, NaH) in an attempt to alkylate elsewhere.[2] Root Cause: C2-Methyl Acidity. The proton on the methyl group at the C2 position is relatively acidic (pKa ~29) due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms.[1][2] Strong bases can deprotonate this position, leading to polymerization or self-condensation.[1][2]
Validated Protocols
Protocol A: Controlled Saponification (Converting Ester to Acid)
If your goal is to generate the carboxylic acid, standard esters can be stubborn on thiazole rings due to steric hindrance from the adjacent methyl groups.[2]
Reagents:
-
Ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate (1.0 eq)[1][2]
-
Lithium Hydroxide Monohydrate (LiOH[2]·H₂O) (3.0 eq)
-
Solvent: THF : Water (3:1 ratio)[2]
Methodology:
-
Dissolution: Dissolve the ester in THF.
-
Addition: Add the LiOH dissolved in the minimum amount of water.
-
Reaction: Stir at 60°C for 4–6 hours. (Room temperature is often too slow for sterically crowded thiazoles).[2]
-
Monitoring: Monitor by TLC (Visualize with UV; the acid will streak on silica unless treated with acetic acid).[2]
-
Workup (CRITICAL):
Protocol B: Safe Basic Workup (Preserving the Ester)
If you must use a basic wash to remove impurities but want to keep the ester intact:
-
Temperature Control: Keep all solutions at 0°C (Ice bath).
-
Contact Time: Minimize contact time between phases (< 5 mins).
-
Buffer Choice: Use 5% NaHCO₃ instead of NaOH. The lower pH (approx. 8.[2]5) is insufficient to hydrolyze the ester rapidly at low temperatures.[2]
Mechanistic Insight
Understanding the mechanism helps predict stability.[1][2] The hydrolysis proceeds via a tetrahedral intermediate.[1][2] The electron-withdrawing nature of the thiazole ring makes the carbonyl carbon more electrophilic than a standard benzene-ring ester, accelerating hydrolysis.[1][2]
Caption: Base-promoted hydrolysis pathway converting the lipophilic ester to the hydrophilic carboxylate.
Frequently Asked Questions (FAQ)
Q: Can I use Potassium Carbonate (K₂CO₃) in refluxing acetone? A: Yes. Anhydrous K₂CO₃ in acetone is generally safe for this ester.[1][2] However, if water is present (wet solvent), hydrolysis may occur slowly at reflux.[2]
Q: Why is my acid product decarboxylating? A: Thiazole-4-carboxylic acids are prone to thermal decarboxylation.[1][2] Avoid heating the free acid above 100°C, especially in acidic media. If you are saponifying at high heat and see gas evolution, lower the temperature.[2]
Q: Is the C2-Methyl group stable to Grignard reagents? A: Generally, yes, at low temperatures (-78°C).[1][2] However, the ester functionality is incompatible with Grignards (it will form the tertiary alcohol).[2]
References
-
Metzger, J. V. (1979).[2] Thiazole and Its Derivatives. The Chemistry of Heterocyclic Compounds, Vol. 34. Wiley-Interscience.[1][2] (Foundational text on thiazole reactivity and ring stability).
-
Organic Syntheses. (1988).[2] Ethyl Thiazole-4-carboxylate.[1][2][3] Org. Synth. Coll. Vol. 6, p.598.[2] Link (Demonstrates synthesis and stability of the analog ethyl thiazole-4-carboxylate).[1][2]
-
Bera, A., et al. (2022).[2] Synthesis and Stability Studies of Thiazole-containing Macrocycles. PMC. Link (Discusses comparative stability of thiazole esters vs oxazoles).
-
PubChem. 2,5-Dimethylthiazole Compound Summary. Link (Physical property data confirming pKa and solubility profiles).[2]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
